1-(2-Methoxyphenyl)-4-[(4-nitrophenyl)methyl]piperazine
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Overview
Description
1-(2-Methoxyphenyl)-4-[(4-nitrophenyl)methyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of various therapeutic agents. This compound features a piperazine ring substituted with a 2-methoxyphenyl group and a 4-nitrophenylmethyl group, which contribute to its unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyphenyl)-4-[(4-nitrophenyl)methyl]piperazine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxyaniline and 4-nitrobenzyl chloride.
Formation of Intermediate: The 2-methoxyaniline is reacted with a suitable reagent, such as piperazine, to form an intermediate compound.
Substitution Reaction: The intermediate compound is then subjected to a substitution reaction with 4-nitrobenzyl chloride under controlled conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity of the final product. Catalysts and purification techniques, such as recrystallization or chromatography, may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyphenyl)-4-[(4-nitrophenyl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.
Substitution: Various nucleophiles; reactions may require catalysts or specific solvents to proceed efficiently.
Major Products Formed
Oxidation: Formation of oxidized derivatives, such as nitroso or nitro compounds.
Reduction: Conversion to amino derivatives.
Substitution: Formation of substituted piperazine derivatives with different functional groups.
Scientific Research Applications
1-(2-Methoxyphenyl)-4-[(4-nitrophenyl)methyl]piperazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including its use as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenyl)-4-[(4-nitrophenyl)methyl]piperazine is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyphenyl)piperazine: Lacks the 4-nitrophenylmethyl group, which may result in different pharmacological properties.
4-[(4-Nitrophenyl)methyl]piperazine: Lacks the 2-methoxyphenyl group, which may affect its chemical reactivity and biological activity.
1-(2-Hydroxyphenyl)-4-[(4-nitrophenyl)methyl]piperazine: Similar structure but with a hydroxy group instead of a methoxy group, potentially altering its solubility and reactivity.
Uniqueness
1-(2-Methoxyphenyl)-4-[(4-nitrophenyl)methyl]piperazine is unique due to the presence of both the 2-methoxyphenyl and 4-nitrophenylmethyl groups, which contribute to its distinct chemical and biological properties. These structural features may enhance its potential as a versatile compound in various scientific and industrial applications.
Properties
IUPAC Name |
1-(2-methoxyphenyl)-4-[(4-nitrophenyl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-24-18-5-3-2-4-17(18)20-12-10-19(11-13-20)14-15-6-8-16(9-7-15)21(22)23/h2-9H,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCJFPXMVFSMVEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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